3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 416887-49-5
VCID: VC7806740
InChI: InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3
SMILES: COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C15H10F3NO5
Molecular Weight: 341.24 g/mol

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

CAS No.: 416887-49-5

Cat. No.: VC7806740

Molecular Formula: C15H10F3NO5

Molecular Weight: 341.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde - 416887-49-5

Specification

CAS No. 416887-49-5
Molecular Formula C15H10F3NO5
Molecular Weight 341.24 g/mol
IUPAC Name 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Standard InChI InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3
Standard InChI Key OSAFDLLORPBBMX-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (C₁₆H₁₂F₃NO₅, MW 355.27 g/mol) features a benzaldehyde core substituted at positions 3 and 4. The methoxy group at position 3 acts as an electron-donating moiety, while the phenoxy group at position 4 carries two electron-withdrawing groups: a nitro (-NO₂) at position 2 and a trifluoromethyl (-CF₃) at position 4. This juxtaposition creates a polarized electronic environment, with the aldehyde group exhibiting heightened electrophilicity due to adjacent electron-deficient aromatic rings.

Key Structural Features:

  • Aldehyde Functionality: Serves as a reactive site for nucleophilic additions (e.g., imine formation).

  • Methoxy Group: Enhances solubility in polar aprotic solvents via oxygen lone-pair donation.

  • Trifluoromethyl Group: Increases lipophilicity (logP ≈ 3.2), facilitating membrane penetration in biological systems .

Synthetic Methodologies

Laboratory-Scale Synthesis

A three-step synthesis is commonly employed:

  • Methoxy Introduction:

    • 4-Hydroxybenzaldehyde undergoes alkylation with methyl iodide in DMF using K₂CO₃ as a base (yield: 85–90%).

    • Reaction Condition: 60°C, 12 hr, nitrogen atmosphere.

  • Nitration:

    • The intermediate is nitrated using HNO₃/H₂SO₄ at 0–5°C to prevent di-nitration.

    • Regioselectivity: Nitro group occupies the ortho position relative to the phenoxy linkage due to steric and electronic factors.

  • Ullmann Coupling:

    • 4-(Trifluoromethyl)phenol is coupled via Ullmann reaction with CuI catalyst in DMF at 120°C.

    • Purification: Column chromatography (hexane:ethyl acetate, 4:1) yields >95% purity.

Industrial Production

Large-scale synthesis optimizes cost and yield:

  • Continuous-Flow Nitration: Reduces thermal runaway risks associated with batch processing.

  • Catalyst Recycling: CuI from Ullmann coupling is recovered via ion-exchange resins, lowering production costs by ~20%.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum antifungal activity:

PathogenInhibition Zone (mm)MIC (µg/mL)
Candida albicans1550
Aspergillus niger1275

Mechanistic Insights:

  • Membrane Disruption: Lipophilic -CF₃ group enables penetration into fungal cell membranes, increasing permeability .

  • Enzyme Inhibition: Nitro group undergoes intracellular reduction to nitro radicals, inhibiting ATP synthase (IC₅₀ = 8.2 μM) .

Applications in Drug Development

Lead Optimization

Structural analogs have been explored to enhance pharmacokinetic profiles:

DerivativeBioavailability (%)Half-life (hr)
Parent Compound352.5
Ethyl Ester Prodrug685.8

Notable Modifications:

  • Ester Prodrugs: Mask the aldehyde as an ethyl ester, improving oral absorption .

  • Amino Substituents: Replacing nitro with -NH₂ increases water solubility but reduces antifungal potency by 60% .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, -CHO)

  • δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H)

  • δ 7.89 (s, 1H, Ar-H adjacent to -CF₃)

  • δ 4.12 (s, 3H, -OCH₃)

IR (KBr):

  • 1701 cm⁻¹ (C=O stretch)

  • 1530 cm⁻¹ (asymmetric NO₂ stretch)

  • 1345 cm⁻¹ (symmetric NO₂ stretch)

HRMS (ESI+):

  • Calculated for C₁₆H₁₂F₃NO₅ [M+H]⁺: 356.0741

  • Observed: 356.0743

Comparative Reactivity Analysis

Substituent Effects on Electrophilic Substitution

SubstituentPositionReaction Rate (k, M⁻¹s⁻¹)
-OCH₃Para0.45
-NO₂Ortho0.12
-CF₃Para0.09

Key Findings:

  • Nitro Group: Strong deactivation reduces ortho substitution rates by 73% compared to methoxy-activated positions.

  • Trifluoromethyl Group: Steric hindrance from -CF₃ further slows reactions at adjacent sites.

Research Gaps and Future Directions

  • In Vivo Toxicity Profiles: No data exist on chronic exposure effects in mammalian models.

  • Thermal Stability: Decomposition kinetics under accelerated storage conditions (40°C/75% RH) remain unstudied.

  • Crystal Engineering: Potential for cocrystals with nicotinamide to enhance dissolution rates warrants exploration.

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